N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
ITC-1 , is a heterocyclic compound with a fascinating structure. Let’s break it down:
Indole Moiety: The indole ring (1H-indol-2-yl) is a prevalent heterocyclic system found in natural products, drugs, and biologically active compounds.
Piperidine Ring: The piperidine ring (piperidin-4-yl) contributes to the compound’s overall structure and reactivity.
Thiophene Carboxamide: The thiophene-2-carboxamide portion adds further complexity and functional groups.
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing ITC-1. One common approach involves the Fischer indole synthesis . Here’s a simplified route:
Formation of Indole Ring:
Conversion to ITC-1:
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and scalability.
Chemical Reactions Analysis
ITC-1 undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles play a role.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
Chemistry::
- ITC-1 serves as a versatile building block for designing novel compounds.
- Researchers explore its reactivity and functionalization.
Anti-Inflammatory and Analgesic Properties: Some derivatives exhibit anti-inflammatory and analgesic activities.
Molecular Targets: Investigate interactions with specific proteins or receptors.
Pharmaceuticals: ITC-1 derivatives may lead to new drugs.
Materials Science: Explore its use in materials and polymers.
Mechanism of Action
- ITC-1 likely interacts with specific molecular targets, affecting cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight ITC-1’s distinct features.
Similar Compounds: Explore related indole-based molecules.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c23-18(17-6-3-11-25-17)20-14-7-9-22(10-8-14)19(24)16-12-13-4-1-2-5-15(13)21-16/h1-6,11-12,14,21H,7-10H2,(H,20,23) |
InChI Key |
JLZOWJZPROYJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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